(E)-Cefodizime [(E)-Cefodizime is the preferred IUPAC name, also known as cefodizime] [] is a third-generation cephalosporin antibiotic [, , , , , , , , ]. It is classified as a beta-lactam antibiotic due to its beta-lactam ring structure []. (E)-Cefodizime is a semi-synthetic antibiotic derived from cephalosporin C []. In scientific research, (E)-Cefodizime serves as a valuable tool for studying bacterial resistance mechanisms, immune system modulation, and bacterial interactions with host cells [, , , , , , , , ].
(E)-Cefodizime is derived from the core structure of cephalosporins, specifically through modifications to enhance its pharmacological properties. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its potential applications in treating bacterial infections.
(E)-Cefodizime is classified as a beta-lactam antibiotic, which functions by inhibiting bacterial cell wall synthesis. It falls under the broader category of cephalosporins, which are characterized by a beta-lactam ring fused to a dihydrothiazine ring.
The synthesis of (E)-Cefodizime typically involves several key steps that include:
The acylation step can utilize various acyl chlorides or anhydrides, depending on the desired properties of the final product. For example, a study detailed a method involving the use of acetic anhydride in the presence of a base to facilitate the reaction and improve yield .
The molecular structure of (E)-Cefodizime features a beta-lactam ring that is essential for its antibacterial activity. The stereochemistry at the carbon adjacent to the nitrogen atom in the beta-lactam ring is crucial for its function and is denoted by the "(E)" configuration.
(E)-Cefodizime can undergo various chemical reactions typical for beta-lactam antibiotics:
Reactions involving (E)-Cefodizime are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity and purity during synthesis.
The mechanism by which (E)-Cefodizime exerts its antibacterial effects involves:
Studies have shown that (E)-Cefodizime exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for treating infections caused by resistant strains.
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into thermal stability and decomposition patterns .
(E)-Cefodizime has significant applications in:
(E)-Cefodizime (chemical name: (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino}-3-{[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a third-generation cephalosporin antibiotic distinguished by its bisubstituted thiothiazole moiety at the C-3 position of the cephem nucleus [1] [6]. The molecular formula is C₂₀H₂₀N₆O₇S₄, with a molar mass of 584.67 g/mol [1] [9]. Its core structure comprises a β-lactam ring fused to a dihydrothiazine ring, characteristic of all cephalosporins [7].
The (E)-isomer designation refers to the syn configuration of the methoxyimino group at the C-7 side chain, which enhances stability against β-lactamase enzymes [8] [9]. The absolute stereochemistry at C-6 and C-7 positions (6R, 7R) is critical for binding to penicillin-binding proteins (PBPs) [1]. The C-3 side chain features a unique 5-(carboxymethyl)-4-methyl-1,3-thiazole-2-thio group, contributing to extended elimination half-life and immunomodulatory properties [2] [6].
Table 1: Key Structural Features of (E)-Cefodizime
Structural Element | Chemical Group | Functional Role |
---|---|---|
C-7 Side Chain | (2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | Broad-spectrum activity; β-lactamase resistance |
C-3 Substituent | 5-(Carboxymethyl)-4-methyl-1,3-thiazole-2-thio | Extended half-life; immunomodulation |
Core Configuration | (6R,7R)-cephem nucleus | PBP binding affinity |
Isomeric Form | (E)-isomer | Enhanced enzymatic stability |
Solubility and Formulation: (E)-Cefodizime is typically administered as a disodium salt (C₂₀H₁₈N₆O₇S₄·2Na) to improve aqueous solubility [6]. It is freely soluble in water (>20 mg/mL in DMSO equivalents) but exhibits poor lipid solubility, limiting its cellular penetration [9]. Solutions for injection are stable at pH 6.5–8.0; however, alkaline conditions accelerate degradation [6].
Stability: The β-lactam ring remains intact in lyophilized powders stored at 4°C. Reconstituted solutions retain >90% potency for 24 hours at 25°C [6]. The (E)-configuration confers resistance to hydrolysis by AmpC β-lactamases, though metallo-β-lactamases can degrade it [1] [7].
Protein Binding: Plasma protein binding is approximately 81%, primarily to albumin [1]. This high binding capacity correlates with prolonged elimination half-life (~3.5 hours in healthy subjects) [1] [6]. Protein binding is saturable and concentration-dependent, influencing free drug availability in tissues [1].
Table 2: Physicochemical Parameters of (E)-Cefodizime
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 584.67 g/mol (free acid) | CAS: 69739-16-8 [9] |
Solubility in Water | >20 mg/mL | Sodium salt form [6] |
Plasma Protein Binding | 81% (primarily albumin) | Ultrafiltration assay [1] |
Degradation Pathway | Hydrolysis of β-lactam ring | pH-dependent; accelerated in alkaline media [6] |
pKa | 2.6 (carboxyl), 4.1 (thiazole) | Potentiometric titration [2] |
The antibacterial activity and pharmacokinetic profile of (E)-Cefodizime are dictated by strategic structural modifications:
C-7 Side Chain (Aminothiazolyl Methoxyimino Group):The (2-aminothiazol-4-yl)-methoxyimino moiety expands Gram-negative coverage by enhancing affinity for PBPs in Enterobacteriaceae [1] [7]. The (E)-configuration optimizes steric hindrance against β-lactamases, improving stability compared to unsubstituted cephalosporins [2] [9]. This group is responsible for activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis [1].
C-3 Substituent (Carboxymethyl Thiazole):The 5-(carboxymethyl)-4-methylthiazole-2-thio group uniquely contributes to immunomodulation without compromising antibacterial efficacy [2] [6]. This substituent:
Extends elimination half-life via reduced renal tubular secretion [1].
Impact on Spectrum and Resistance:Despite structural similarities to cefotaxime (Class III cephalosporin), (E)-Cefodizime exhibits marginal activity against Pseudomonas aeruginosa and Enterobacter spp. due to efflux pumps and chromosomal β-lactamases [1] [7]. Its zwitterionic nature limits penetration through porin channels in these species [10].
Table 3: SAR Comparison of Key Cephalosporin Derivatives
Cephalosporin | C-7 Side Chain | C-3 Substituent | Key Biological Properties |
---|---|---|---|
(E)-Cefodizime | Aminothiazolyl methoxyimino (E) | Carboxymethylthiazolyl thioether | Immunomodulation; broad Gram-negative coverage |
Cefotaxime | Aminothiazolyl methoxyimino (E) | Acetoxymethyl | Standard Gram-negative activity; no immunomodulation |
Ceftazidime | Aminothiazolyl carboxypropyl | Pyridinium | Anti-pseudomonal activity |
Cefepime | Aminothiazolyl methoxyimino (E) | N-methylpyrrolidine | Fourth-gen; enhanced porin penetration |
Immunomodulatory SAR: The C-3 thiazole carboxylate upregulates Toll-like receptor 4 (TLR-4) expression in neutrophils, amplifying cytokine responses to bacterial challenges [1]. This is absent in non-carboxylated analogues like cefotaxime, underscoring the critical role of the anionic carboxylate in immune potentiation [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7